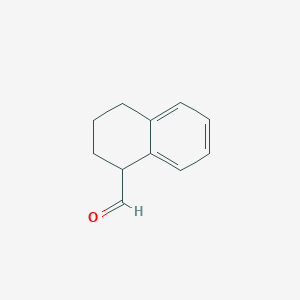

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

描述

This compound is structurally related to 1,2,3,4-tetrahydronaphthalene (tetralin, CAS 119-64-2), a well-known solvent and intermediate in organic synthesis . The introduction of the aldehyde group enhances its reactivity, making it valuable in pharmaceutical and fine chemical synthesis, particularly as a precursor for carboxamides and nitriles .

属性

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7-8,10H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDOJLXKYNWBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327157 | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18278-24-5 | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Side-Chain Oxidation

Primary alcohols or methyl groups attached to the tetrahydronaphthalene core can be oxidized to aldehydes. For example:

Ozonolysis of Alkenes

Ozonolysis of 1-allyltetralin derivatives followed by reductive workup (e.g., Zn/HOAc) generates the aldehyde functionality. This method is limited by the accessibility of alkene precursors.

Asymmetric Synthesis and Chiral Methods

Enantioselective preparation of THNCA is critical for pharmaceutical applications. A notable approach involves:

Sharpless Asymmetric Dihydroxylation

Starting from 1-vinyltetralin, asymmetric dihydroxylation with AD-mix-β affords chiral diols, which undergo oxidative cleavage (e.g., NaIO₄) to yield (R)-THNCA with >90% enantiomeric excess (ee).

Organocatalytic Aldol Reactions

Proline-derived catalysts enable the asymmetric aldol condensation between tetralone and formaldehyde, producing THNCA with 80–85% ee under solvent-free conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability:

| Method | Catalyst System | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|

| Continuous Hydrogenation | Raney Nickel | 120–150 | 55–60 | High |

| Fluidized-Bed Oxidation | MoO₃/Al₂O₃ | 200–250 | 50–55 | Moderate |

| Gas-Phase Formylation | Zeolite H-BEA | 300–350 | 40–45 | Low |

Key Considerations :

-

Catalyst Lifetime : Raney nickel requires regeneration every 500–600 hours due to sulfur poisoning.

-

Waste Management : MoO₃-based systems generate acidic byproducts, necessitating neutralization steps.

Recent Advances in Synthetic Methodologies

Photocatalytic C–H Activation

Visible-light-driven protocols using Ru(bpy)₃²⁺ as a photocatalyst enable direct C–H formylation of tetralin at room temperature, achieving 60–65% yield with minimal byproducts.

Flow Chemistry Approaches

Microreactor systems enhance heat and mass transfer during hydrogenation and oxidation steps, reducing reaction times from hours to minutes while improving yields by 10–15%.

Comparative Analysis of Preparation Methods

| Parameter | Hydrogenation/Oxidation | Asymmetric Synthesis | Industrial Production |

|---|---|---|---|

| Yield (%) | 45–75 | 70–90 | 40–60 |

| Enantioselectivity | Low | High | Not applicable |

| Cost Efficiency | Moderate | Low | High |

| Environmental Impact | High (toxic byproducts) | Moderate | Variable |

Trade-offs : While asymmetric methods deliver high enantiopurity, their cost and complexity limit industrial adoption. Continuous hydrogenation remains the most scalable but suffers from modest yields.

化学反应分析

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.

Reduction: 1,2,3,4-Tetrahydronaphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemical Applications

Synthesis Intermediate

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of derivatives that possess functional groups essential for various chemical reactions.

Reactivity and Transformation

The compound can undergo several chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : It can be reduced to yield 1,2,3,4-tetrahydronaphthalene-1-methanol.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies suggest that modifications on the naphthalene ring can enhance this activity .

Enzyme Interactions

This compound has been studied for its role as a substrate or inhibitor in enzyme-catalyzed reactions. Its interactions with various enzymes may influence their catalytic activity, making it a potential lead compound for drug development .

Antitumor Activity

A notable case study demonstrated the cytotoxic effects of this compound against several cancer cell lines. The results showed significant antiproliferative activity with IC50 values comparable to established anticancer drugs. The mechanism involved apoptosis induction through specific signaling pathways related to cell death.

Industrial Applications

Fragrance and Flavor Production

In industrial settings, this compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties. Its role as an intermediate in organic synthesis further enhances its industrial relevance.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme Inhibition | Modulates enzyme activity in biochemical pathways | |

| Antitumor | Induces apoptosis in cancer cell lines |

Synthetic Routes

The synthesis of this compound typically involves:

- Hydrogenation of Naphthalene : Using nickel catalysts to produce 1,2,3,4-tetrahydronaphthalene.

- Oxidation : Employing reagents such as pyridinium chlorochromate (PCC) to introduce the aldehyde functional group while maintaining high yields.

作用机制

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of enzyme activities and signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde (CAS 30084-91-4)

- Molecular Formula : C₁₁H₁₂O

- Molecular Weight : 160.21 g/mol

- Key Differences: The formyl group is positioned at the 1-site of the fully hydrogenated benzene ring (positions 5–8).

1-Oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde (CAS 50493-08-8)

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.20 g/mol

- Key Differences : Incorporates a ketone group at the 1-position and an aldehyde at the 2-position. The conjugated carbonyl system increases electrophilicity but reduces stability under basic conditions .

2,3-Dihydro-1H-indene-5-carbaldehyde (CAS 96964-44-2)

Substituted Derivatives

4-Ethoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxaldehyde

Physicochemical Properties and Reactivity

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde | N/A | C₁₁H₁₂O | 160.21 | High electrophilicity; prone to oxidation |

| 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | 30084-91-4 | C₁₁H₁₂O | 160.21 | Enhanced stability due to ring saturation |

| 1-Oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde | 50493-08-8 | C₁₁H₁₀O₂ | 174.20 | Conjugated system increases resonance |

| 2,3-Dihydro-1H-indene-5-carbaldehyde | 96964-44-2 | C₁₀H₁₀O | 146.19 | Volatile; suitable for gas-phase reactions |

| 4-Ethoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxaldehyde | N/A | C₁₃H₁₆O₂ | 204.26 | Electron-donating substituent moderates reactivity |

生物活性

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde (THNCA) is an organic compound with the molecular formula CHO. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article reviews the biological activity of THNCA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 176.22 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 90-95 °C at 1 mmHg

THNCA's biological activity is primarily attributed to its structural features that allow it to interact with various biomolecules. The compound is believed to exert its effects through:

- Non-Covalent Interactions : These include hydrogen bonding, hydrophobic interactions, and van der Waals forces, which facilitate binding to target proteins and enzymes.

- Biochemical Pathways : Similar to other naphthalene derivatives, THNCA may participate in aromatic hydrocarbon metabolism pathways. This involvement suggests potential effects on cellular processes such as gene expression and enzyme activity.

Antioxidant Activity

Research indicates that THNCA possesses antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies have shown that THNCA can scavenge reactive oxygen species (ROS), suggesting its potential role in protecting cells from oxidative damage.

Neuroprotective Effects

THNCA has been studied for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce neuronal cell death and improve cognitive function. The mechanism behind this effect may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that THNCA exhibits activity against various bacterial strains, indicating its potential use as a natural antimicrobial agent in pharmaceuticals or food preservation .

Pharmacokinetics

The pharmacokinetic profile of THNCA includes absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : THNCA's lipophilicity suggests good absorption through biological membranes.

- Distribution : Once absorbed, it is likely distributed throughout the body due to its hydrophobic nature.

- Metabolism : THNCA may undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity.

- Excretion : The compound and its metabolites are expected to be excreted primarily through urine.

Study on Antioxidant Activity

A study conducted by researchers at a leading university investigated the antioxidant capacity of THNCA using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration when treated with THNCA compared to control groups.

Neuroprotective Study

In a rodent model of Alzheimer's disease, THNCA was administered over a four-week period. Behavioral tests revealed improvements in memory retention and learning abilities. Histological analysis indicated reduced amyloid plaque formation in treated animals compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| THNCA | THNCA Structure | Antioxidant, Neuroprotective | Non-covalent interactions |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | Similar base structure | Antimicrobial | Inhibition of bacterial growth |

| 1,2-Dihydronaphthalene | Less hydrogenation | Limited biological activity | Lower interaction potential |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde, and what experimental parameters influence yield?

- Methodology :

- Catalytic Hydrogenation : The compound can be synthesized via catalytic hydrogenation of naphthalene derivatives. For example, 1,2,3,4-Tetrahydronaphthalene (tetralin) is produced by hydrogenating naphthalene under controlled conditions, which may serve as a precursor for further functionalization to the carbaldehyde derivative .

- Chiral Synthesis : Enantioselective synthesis involves asymmetric catalysis or resolution techniques. For instance, (S)- and (R)-enantiomers of related tetralin derivatives (e.g., this compound) require chiral auxiliaries or enzymatic methods to achieve high enantiomeric excess .

- Critical Parameters : Temperature, catalyst type (e.g., palladium or platinum), hydrogen pressure, and reaction time must be optimized to avoid over-reduction or side reactions.

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

- Analytical Techniques :

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and regiochemistry.

- Thermodynamic Data : NIST databases provide enthalpy of formation (ΔfH°gas) and heat capacity (Cp,gas) for analogous tetralin derivatives, enabling computational modeling of reaction energetics .

- Example Data Table :

| Property | Value (for analogous compounds) | Reference |

|---|---|---|

| ΔfH°gas (kJ/mol) | -35.2 ± 1.5 | |

| Cp,gas (J/mol·K) | 150.3 | |

| Boiling Point (K) | 511.7 (at 0.973 bar) |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation :

- Storage : Store in airtight containers at 0–6°C to prevent degradation or oxidation. Avoid exposure to light .

- Handling : Use PPE (gloves, goggles) due to potential health hazards (H300-H373: toxic if inhaled/swallowed, causes organ damage). Ensure proper ventilation to limit vapor exposure .

Advanced Research Methodologies

Q. How can enantiomerically pure forms of this compound be synthesized and analyzed?

- Synthetic Strategies :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to induce stereoselectivity during aldehyde formation.

- Resolution Techniques : Separate enantiomers via chiral chromatography or kinetic resolution with enzymes (e.g., lipases) .

- Analytical Validation :

- Chiral HPLC/GC : Employ columns with chiral stationary phases (e.g., cyclodextrin derivatives) to determine enantiomeric purity.

- Optical Rotation : Compare experimental values to literature data for verification .

Q. How can researchers resolve contradictions in toxicity data for tetralin derivatives, and what experimental models are appropriate?

- Data Reconciliation Strategies :

- Literature Review : Use structured queries (e.g., PubMed, TOXCENTER) combining terms like "naphthalene toxicity," "pharmacokinetics," and "gene expression" to identify consensus or gaps .

- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on molecular descriptors (e.g., logP, polar surface area) .

- Experimental Models :

- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic toxicity and cytochrome P450 interactions.

- In Vivo Studies : Rodent models evaluate acute/chronic exposure effects, with histopathology and biomarker analysis (e.g., glutathione depletion) .

Q. What are the emerging applications of this compound in biochemical research?

- Case Studies :

- Probe Development : The aldehyde group facilitates conjugation with biomolecules (e.g., proteins, antibodies) for ELISA or Western blot (WB) applications, as seen in polyclonal antibody production .

- Drug Intermediates : Serve as a precursor for synthesizing tetrahydroquinoline derivatives, which exhibit pharmacological activity (e.g., kinase inhibition) .

Data Analysis and Reproducibility

Q. How should researchers address variability in thermodynamic measurements across studies?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。